molecular formula C8H11N3O3 B13131324 2,6-Dimethoxynicotinohydrazide

2,6-Dimethoxynicotinohydrazide

Cat. No.: B13131324
M. Wt: 197.19 g/mol
InChI Key: OOIJAAKWERHQAB-UHFFFAOYSA-N
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Description

2,6-Dimethoxynicotinohydrazide is a chemical compound that belongs to the class of nicotinohydrazides It is characterized by the presence of two methoxy groups attached to the nicotinic acid hydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxynicotinohydrazide typically involves the reaction of 2,6-dimethoxynicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxynicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2,6-Dimethoxynicotinohydrazide has found applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxynicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxy groups and hydrazide moiety play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

    2,6-Dimethoxybenzoquinone: Known for its antimicrobial and anticancer properties.

    2,6-Dihydroxybenzylidene nicotinohydrazide: Exhibits anti-tubercular activity.

    2,6-Dimethoxyphenol: Used as a substrate in enzymatic reactions.

Uniqueness: 2,6-Dimethoxynicotinohydrazide stands out due to its unique combination of methoxy groups and hydrazide functionality, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2,6-dimethoxypyridine-3-carbohydrazide

InChI

InChI=1S/C8H11N3O3/c1-13-6-4-3-5(7(12)11-9)8(10-6)14-2/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

OOIJAAKWERHQAB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NN)OC

Origin of Product

United States

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